3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and various methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the attachment of the carboxamide group. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Carboxamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the piperidine and phenyl substituents.
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the methyl groups on the benzofuran core.
Uniqueness
The presence of both the piperidine ring and the benzofuran core, along with the specific substitution pattern, makes 3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide unique
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-17-7-10-20(11-8-17)22(27-13-5-4-6-14-27)16-26-25(28)24-19(3)21-12-9-18(2)15-23(21)29-24/h7-12,15,22H,4-6,13-14,16H2,1-3H3,(H,26,28) |
InChI Key |
LTXZDERRMHHVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C)N4CCCCC4 |
Origin of Product |
United States |
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